2-(1H-pyrazol-1-yl)cyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

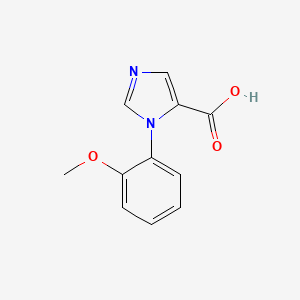

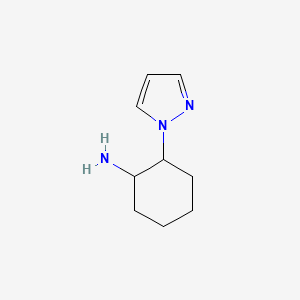

“2-(1H-pyrazol-1-yl)cyclohexan-1-amine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as Cyclohexanamine, 2-(1H-pyrazol-1-yl)- .

Synthesis Analysis

The synthesis of pyrazole-based compounds, such as “this compound”, often involves condensation reactions . For example, one study demonstrated the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanamine ring attached to a pyrazol-1-yl group .Chemical Reactions Analysis

Pyrazole-based compounds, such as “this compound”, have been used in various chemical reactions. For instance, they have been used as ligands in catalytic reactions . In one study, pyrazole-based ligands demonstrated excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 289.1±33.0 °C, and its predicted density is 1.24±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 9.53±0.70 .Scientific Research Applications

Synthesis and Characterization

The compound 2-(1H-pyrazol-1-yl)cyclohexan-1-amine and its derivatives have been synthesized and characterized through various methods. These compounds have undergone X-ray crystal studies to elucidate their structure. For instance, Titi et al. (2020) synthesized pyrazole derivatives, including ones related to the compound of interest, which were then characterized by FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The study aimed to identify antitumor, antifungal, and antibacterial pharmacophore sites, indicating the potential biomedical applications of these compounds (Titi et al., 2020).

Catalytic Applications

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, derived from pyrazolyl compounds including this compound, have shown efficacy as catalysts for the copolymerization of CO2 and cyclohexene oxide. Matiwane et al. (2020) demonstrated that these complexes could catalyze the formation of poly(cyclohexene carbonate) under relatively low CO2 pressures and solvent-free conditions, highlighting their potential in polymer synthesis and environmental chemistry (Matiwane, Obuah, & Darkwa, 2020).

Multicomponent Reactions

The versatility of this compound derivatives extends to their use in multicomponent reactions for the synthesis of complex heterocyclic structures. For example, Xing-Jun Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize pyrazolo[3,4-b]pyridine derivatives. This approach allows for a flexible and practical method to generate multicyclic compounds from simple starting materials, showcasing the chemical diversity accessible through reactions involving pyrazolyl derivatives (Xing-Jun Tu et al., 2014).

Anticancer Potential

Research into the pharmacological properties of pyrazole derivatives, including those related to this compound, has identified potential anticancer applications. Leydi M. Moreno et al. (2018) synthesized a series of 1,3,5-triazine-based 2-pyrazolines, demonstrating significant anticancer activity against various human tumor cell lines in tests conducted by the US National Cancer Institute. This suggests that modifications of the this compound framework could yield compounds with valuable therapeutic properties (Moreno et al., 2018).

Mechanism of Action

Target of Action

It has been suggested that it may interact with certain proteins or enzymes in the body, leading to its observed effects .

Mode of Action

It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body

Safety and Hazards

The safety information for “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “2-(1H-pyrazol-1-yl)cyclohexan-1-amine” are not mentioned in the search results, pyrazole-based compounds are of significant interest in modern chemistry due to their various applications, including as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . This suggests that further developments in the synthesis and application of these compounds, including “this compound”, are likely.

Properties

IUPAC Name |

2-pyrazol-1-ylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDWWEUVTQJUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017665-07-4 |

Source

|

| Record name | 2-(1H-pyrazol-1-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)

![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)